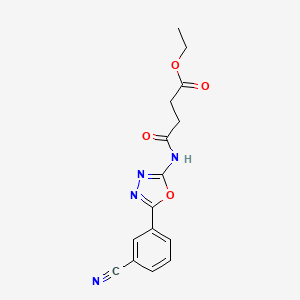

Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate appears to be related to a class of compounds that can be synthesized through various reactions involving ethyl 4-aryl-2,4-dioxobutanoates. For instance, ethyl 4-aryl-2,4-dioxobutanoates can react with diaminomaleonitrile to form derivatives such as ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate . Additionally, ethyl 4-halo-3-oxobutanoate can undergo reactions with diethyl malonate and malononitrile to yield compounds like ethyl 5-amino-4-cyanofuran-2-acetate . These reactions typically involve nucleophilic substitution and condensation steps, which are common in the synthesis of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectral studies and confirmed by X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Although the exact structure of ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is not provided, it can be inferred that similar analytical techniques would be used to elucidate its structure, considering the structural similarities.

Chemical Reactions Analysis

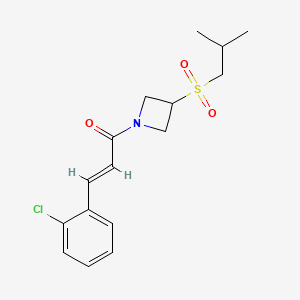

The chemical reactivity of compounds within this family can be quite diverse. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates . This suggests that the ethyl 4-aryl-2,4-dioxobutanoate moiety is reactive towards nucleophiles such as hydroxylamine, which could be extrapolated to the reactivity of the compound , potentially undergoing similar nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate are not detailed in the provided papers, related compounds have been evaluated for their antimicrobial and antioxidant susceptibilities . These properties are often influenced by the presence of functional groups such as oxadiazoles and cyano groups, which can impact the electron distribution and overall reactivity of the molecule. The antimicrobial and antioxidant activities suggest potential applications in pharmaceuticals or as preservatives.

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches

Research demonstrates innovative synthetic methodologies for creating oxadiazole scaffolds and related structures, highlighting the potential for developing new therapeutic agents. For example, novel indole-based hybrid oxadiazole scaffolds have been synthesized, showcasing their potential as potent urease inhibitors. These compounds, due to their mild cytotoxicity towards cell membranes, are considered valuable for further drug development programs (Nazir et al., 2018).

Reactivity and Chemical Synthesis

The reactivity of compounds containing the oxadiazole moiety towards various electrophilic reagents has been explored, providing pathways to new chemical entities. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound similar in functionality, demonstrates significant reactivity, suggesting avenues for the synthesis of diverse chemical structures, which could be pivotal in drug discovery and material science (Elnagdi et al., 1988).

Biological Activities

The investigation of biological activities, such as antimicrobial and enzyme inhibition properties, is a prominent research application. Studies on 1,3,4-oxadiazole derivatives have shown varied biological effects, including antibacterial, antifungal, and cytotoxic activities, suggesting their potential as lead compounds in drug development (Jafari et al., 2017).

Structural and Optical Properties

The exploration of structural and optical properties of oxadiazole derivatives provides insights into their potential applications in material science, particularly in the development of photoelectronic devices. Synthesis and characterization studies, including XRD and photoluminescence spectrum analysis, reveal the crystal nature and thermal stability of these compounds, indicating their suitability for various industrial applications (Shafi et al., 2021).

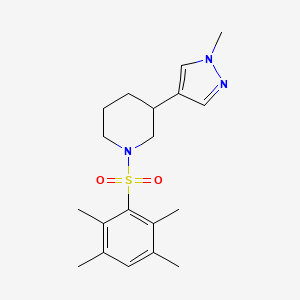

Antioxidant Properties

Research into the antioxidant properties of novel pyrazole derivatives, synthesized through cyclocondensation reactions, has been conducted. These studies offer a foundation for the development of compounds with potential therapeutic benefits, particularly in combating oxidative stress-related diseases (Naveen et al., 2021).

Wirkmechanismus

Target of Action

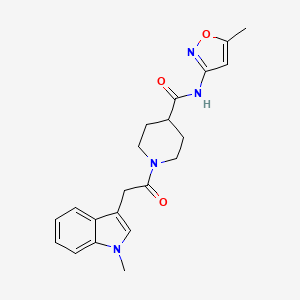

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling reactions, involve the formation of new carbon-carbon bonds . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds used in suzuki–miyaura (sm) cross-coupling reactions are known to participate in electronically divergent processes with the metal catalyst .

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-2-22-13(21)7-6-12(20)17-15-19-18-14(23-15)11-5-3-4-10(8-11)9-16/h3-5,8H,2,6-7H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBRWIPRFTZOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)

![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)

![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)